molecular formula C20H29N3O2 B3815965 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide

2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide

Cat. No. B3815965
M. Wt: 343.5 g/mol
InChI Key: FHNURELCTQVGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide involves the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in the body. By inhibiting proteasomes, this compound can prevent the degradation of specific proteins that play a role in cancer cell growth and survival. Similarly, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns and potentially treat diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide depend on its mechanism of action and the specific enzymes and receptors it targets. This compound has been shown to have anticancer effects by inhibiting the activity of proteasomes and inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects, as it has been shown to inhibit the activity of cannabinoid receptors and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide in lab experiments is its potential to inhibit specific enzymes and receptors, which can help researchers understand the role of these targets in disease development and progression. Additionally, this compound has shown promising results in preclinical studies as a potential drug candidate for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound can be challenging, and the yield and purity of the product can vary depending on the method used.

Future Directions

There are several future directions for research on 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide. One potential direction is to study its potential as a drug candidate for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of specific enzymes and receptors. Finally, researchers can explore the use of this compound in nanotechnology-based drug delivery systems to improve its solubility and bioavailability.

Scientific Research Applications

2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide has been studied extensively for its potential applications in the development of new drugs. This compound has shown promising results as a potential inhibitor of various enzymes and receptors, including proteasomes, histone deacetylases, and cannabinoid receptors. It has also been studied for its potential anticancer, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(prop-2-enylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-6-11-21-17-10-8-7-9-16(17)19(25)22(5)13-15-12-18(24)23(14-15)20(2,3)4/h6-10,15,21H,1,11-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNURELCTQVGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CN(C)C(=O)C2=CC=CC=C2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
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2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
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2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
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2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
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2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
Reactant of Route 6
2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.